molecular formula C23H18FN3O3 B15104930 N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15104930
M. Wt: 403.4 g/mol
InChI Key: GJLQRJUZYXYDOH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a dihydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogens (Cl2, Br2), alkylating agents (CH3I), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(4-bromobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-19-4-2-3-18(12-19)27-14-26-21-11-16(7-10-20(21)23(27)29)22(28)25-13-15-5-8-17(24)9-6-15/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

GJLQRJUZYXYDOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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